3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to form disubstituted imidazoles . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve one-pot synthesis methodologies that offer high yields and efficient recovery of reagents. For example, the use of room temperature ionic liquids can facilitate the synthesis without the need for added catalysts .
Chemical Reactions Analysis
Types of Reactions
3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, sodium borohydride for reduction, and halogenated compounds for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Disubstituted Imidazoles: These compounds share similar synthetic routes and chemical properties.
Uniqueness
3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-5-7-18-12(20)10-11(16(4)14(18)21)15-13-17(6-2)9(3)8-19(10)13/h5,8H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYSAFCRMCQBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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